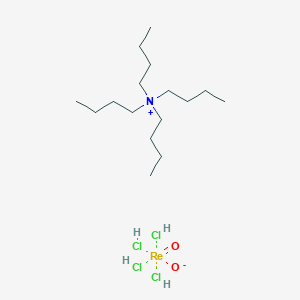
Aniline-4-13C
Vue d'ensemble
Description
Aniline-4-13C is a uniformly, carbon-13 labeled building block often used in the synthesis of 13C labeled derivatives of tryptophan, indole, benzimidazoles, and various other industrial compounds .
Synthesis Analysis
Aniline-4-13C is used in the synthesis of 13C6-labeled derivatives of tryptophan and indole, as well as 13C6-labeled benzimidazoles . It has also been used in the synthesis of isotopomers of indole and tryptophan for use in the analysis of indole-3-acetic acid biosynthesis .Molecular Structure Analysis
The linear formula of Aniline-4-13C is 13CC5H4NH2 . The molecular weight is 93.11 . The structure of Aniline-4-13C can be represented as an amine attached to a benzene ring .Chemical Reactions Analysis
Aniline-4-13C is involved in various chemical reactions. For instance, it has been used in the synthesis of isotopomers of indole and tryptophan . It’s also used in the synthesis of 13C6-labeled derivatives of tryptophan, indole, benzimidazoles, among various other industrial compounds .Physical And Chemical Properties Analysis
Aniline-4-13C has a boiling point of 184 °C and a melting point of -6 °C . It has a density of 1.033 g/mL at 25 °C . It’s worth noting that aniline can make hydrogen bonds with water, but due to the large phenyl group, the solubility of aniline is low .Safety and Hazards
Aniline-4-13C is considered hazardous. It may cause an allergic skin reaction, serious eye damage, drowsiness, or dizziness. It is suspected of causing genetic defects and cancer. It causes damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled .
Orientations Futures
While aniline is a critical player in various industries, the search for safer and more sustainable alternatives continues. Biotechnological methods are being explored to produce aniline from renewable resources, which could potentially replace traditional production methods in the future .
Relevant Papers Several papers have been published on Aniline-4-13C. For instance, a paper titled “Influence of soil organic components on the aniline adsorption mechanism” discusses the adsorption effect and mechanism of 10 soil organic matter components on HOCs (represented by aniline) . Another paper titled “Polymerization of new aniline derivatives: synthesis, characterization” discusses the synthesis and characteristics of aniline .
Propriétés
IUPAC Name |
(413C)cyclohexatrienamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYRUJLWNCNPSJ-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=[13CH]1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437383 | |
| Record name | Aniline-4-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aniline-4-13C | |
CAS RN |
55147-71-2 | |
| Record name | Aniline-4-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55147-71-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]](/img/structure/B3334186.png)



![5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B3334228.png)






![Acetic acid-[17O2]](/img/structure/B3334272.png)
